

# Application Notes and Protocols: Flow Cytometry Analysis of Microglia Following PSB-0788 Treatment

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## Compound of Interest

Compound Name: PSB-0788

Cat. No.: B15571659

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## Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and neuroinflammatory processes.[1][2] Their activation is a hallmark of various neurological disorders. The P2Y12 receptor, a purinergic receptor exclusively expressed on microglia within the healthy brain parenchyma, is a key regulator of their activation, motility, and chemotaxis.[3][4][5] Extracellular nucleotides, such as ATP and ADP, released from damaged cells, act as "find-me" signals, guiding microglia to sites of injury via the P2Y12 receptor.[6] Consequently, antagonism of the P2Y12 receptor presents a promising therapeutic strategy for modulating neuroinflammation.

**PSB-0788** is a potent and selective antagonist of the P2Y12 receptor. By blocking this receptor, **PSB-0788** is expected to inhibit microglial activation and the subsequent release of pro-inflammatory mediators, thereby attenuating neuroinflammation. This application note provides a detailed protocol for the analysis of microglial activation states using flow cytometry following treatment with **PSB-0788**.

## Principle of the Method

This protocol describes the isolation of microglia from brain tissue and their subsequent analysis by multi-color flow cytometry. Microglia are identified based on the expression of specific cell surface markers. The canonical gating strategy for microglia is based on their expression of CD11b and an intermediate level of CD45 (CD11b<sup>+</sup>/CD45<sup>int</sup>).<sup>[7]</sup> More specific identification can be achieved by including markers such as TMEM119 and P2RY12, which are relatively specific to microglia under homeostatic conditions.

The activation state of microglia can be further characterized by examining the expression of markers associated with different functional phenotypes. For instance, increased expression of CD68, a lysosomal protein, is indicative of phagocytic activity and a reactive state. The polarization of microglia towards a pro-inflammatory (M1-like) or an anti-inflammatory (M2-like) phenotype can be assessed by staining for markers such as CD86 (M1) and CD206 (M2).

Treatment with **PSB-0788** is hypothesized to reduce the expression of activation and pro-inflammatory markers on microglia in response to a pro-inflammatory stimulus, such as lipopolysaccharide (LPS). This protocol provides the framework to quantify these changes, offering insights into the therapeutic potential of **PSB-0788**.

## Data Presentation

The following tables summarize the expected quantitative data from a flow cytometry experiment analyzing the effects of **PSB-0788** on microglia in a mouse model of LPS-induced neuroinflammation.

Table 1: Effect of **PSB-0788** on Microglia Population in the Brain

Treatment Group	Total Viable Cells (x10 <sup>6</sup> )	Percentage of Microglia (CD11b <sup>+</sup> /CD45 <sup>int</sup> )
Vehicle Control	5.2 ± 0.4	10.3 ± 1.1
LPS (1 mg/kg)	5.5 ± 0.5	15.8 ± 1.5*
LPS + PSB-0788 (10 mg/kg)	5.3 ± 0.4	11.5 ± 1.2#

\*p < 0.05 compared to Vehicle Control; #p < 0.05 compared to LPS. Data are presented as mean ± SEM.

Table 2: Effect of **PSB-0788** on Microglial Activation Markers

Treatment Group	% CD68+ of Microglia	% P2RY12+ of Microglia
Vehicle Control	8.2 ± 0.9	92.5 ± 2.1
LPS (1 mg/kg)	45.7 ± 4.2	65.3 ± 5.8
LPS + PSB-0788 (10 mg/kg)	20.1 ± 2.5#	85.1 ± 3.4#

\*p < 0.05 compared to Vehicle Control; #p < 0.05 compared to LPS. Data are presented as mean ± SEM.

Table 3: Effect of **PSB-0788** on Microglial Polarization Markers

Treatment Group	% CD86+ (M1-like) of Microglia	% CD206+ (M2-like) of Microglia
Vehicle Control	5.1 ± 0.6	12.4 ± 1.3
LPS (1 mg/kg)	38.9 ± 3.7*	8.9 ± 1.0
LPS + PSB-0788 (10 mg/kg)	15.3 ± 1.9#	11.8 ± 1.2

\*p < 0.05 compared to Vehicle Control; #p < 0.05 compared to LPS. Data are presented as mean ± SEM.

## Experimental Protocols

### I. Reagents and Materials

- Animals: Adult C57BL/6 mice
- PSB-0788**: Prepare stock solution in DMSO and dilute in sterile saline for injection.
- Lipopolysaccharide (LPS): From E. coli O111:B4
- Buffers:
  - Hanks' Balanced Salt Solution (HBSS), Ca<sup>2+</sup>/Mg<sup>2+</sup>-free

- FACS Buffer: PBS with 2% FBS and 2 mM EDTA
- Enzymes for Digestion:
  - Collagenase D (20 mg/mL stock)
  - DNase I (10 mg/mL stock)
- Density Gradient Medium: Percoll (or similar)
- Red Blood Cell Lysis Buffer
- Fc Block: Anti-mouse CD16/CD32 antibody
- Fluorochrome-conjugated Antibodies:
  - CD45 (e.g., PerCP-Cy5.5)
  - CD11b (e.g., PE-Cy7)
  - P2RY12 (e.g., PE)
  - TMEM119 (e.g., BV421)
  - CD68 (e.g., APC)
  - CD86 (e.g., FITC)
  - CD206 (e.g., APC-Cy7)
  - Viability Dye (e.g., Zombie NIR™ or similar)
- Intracellular Staining Buffers: Fixation and Permeabilization buffers

## II. Animal Treatment

- Administer **PSB-0788** (e.g., 10 mg/kg, intraperitoneally) or vehicle to mice.

- After 1 hour, induce neuroinflammation by administering LPS (e.g., 1 mg/kg, intraperitoneally) or saline.
- Euthanize mice 24 hours after LPS injection for brain tissue collection.

### III. Microglia Isolation from Adult Mouse Brain

- Anesthetize the mouse and perfuse transcardially with ice-cold HBSS to remove blood from the brain.
- Dissect the brain and place it in a petri dish with ice-cold HBSS.
- Mince the brain tissue into small pieces using a sterile scalpel.
- Transfer the minced tissue to a gentleMACS C Tube containing enzymatic digestion buffer (e.g., HBSS with Collagenase D and DNase I).
- Dissociate the tissue using a gentleMACS Dissociator with a pre-set program for brain tissue.
- Filter the cell suspension through a 70  $\mu$ m cell strainer into a 50 mL conical tube.
- Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in 30% isotonic Percoll solution.
- Carefully layer this cell suspension on top of a 70% isotonic Percoll solution in a 15 mL conical tube to create a density gradient.
- Centrifuge at 500 x g for 20 minutes at room temperature with no brake.
- Carefully collect the layer of cells at the 30%/70% interphase, which contains the microglia.
- Wash the collected cells with HBSS and centrifuge at 300 x g for 10 minutes at 4°C.
- If necessary, perform red blood cell lysis.
- Resuspend the cell pellet in FACS buffer for antibody staining.

## IV. Flow Cytometry Staining

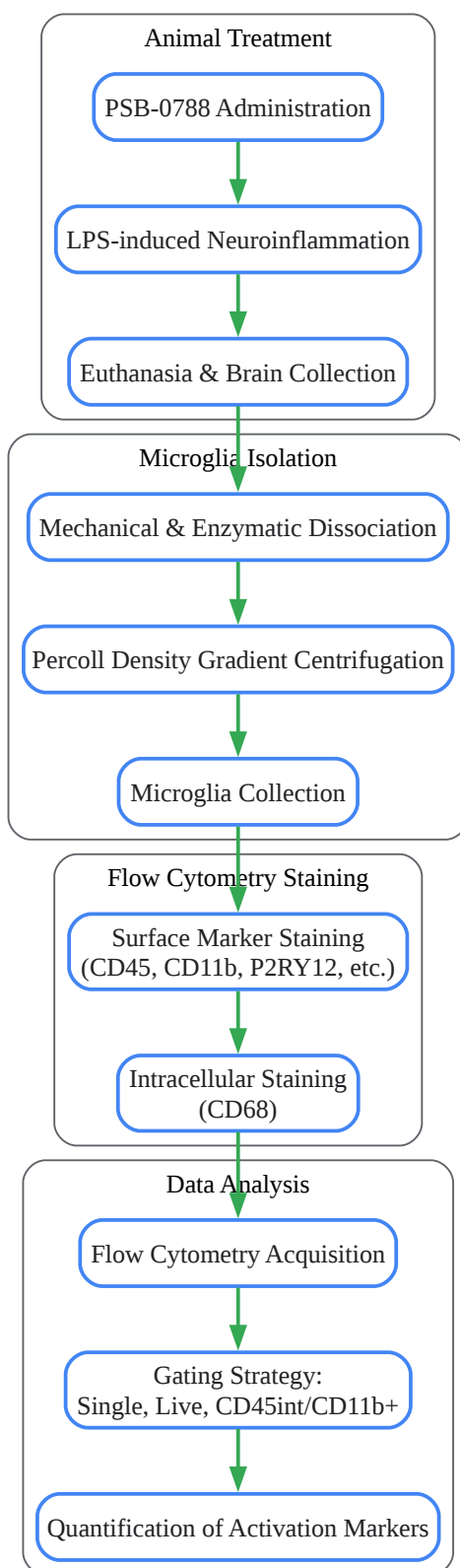
- Count the isolated cells and adjust the concentration to  $1 \times 10^7$  cells/mL in FACS buffer.
- Aliquot 100  $\mu$ L of the cell suspension ( $1 \times 10^6$  cells) into flow cytometry tubes.
- Add the viability dye according to the manufacturer's protocol and incubate.
- Wash the cells with FACS buffer.
- Add Fc block to each tube and incubate on ice for 15 minutes to prevent non-specific antibody binding.
- Without washing, add the cocktail of fluorochrome-conjugated antibodies for surface markers (CD45, CD11b, P2RY12, TMEM119, CD86, CD206).
- Incubate on ice for 30 minutes in the dark.
- Wash the cells twice with FACS buffer.
- For intracellular staining (CD68), fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
- Add the anti-CD68 antibody and incubate for 30 minutes at room temperature in the dark.
- Wash the cells with permeabilization buffer.
- Resuspend the cells in FACS buffer for flow cytometry analysis.

## V. Flow Cytometry Data Acquisition and Analysis

- Acquire data on a flow cytometer equipped with the appropriate lasers for the chosen fluorochromes.
- Use single-color controls for compensation.
- Analyze the data using a suitable software (e.g., FlowJo™, FCS Express™).
- Gate on single, live cells.

- Identify microglia as CD45<sup>int</sup>/CD11b<sup>+</sup> cells.
- Further analyze the microglia population for the expression of P2RY12, TMEM119, CD68, CD86, and CD206.

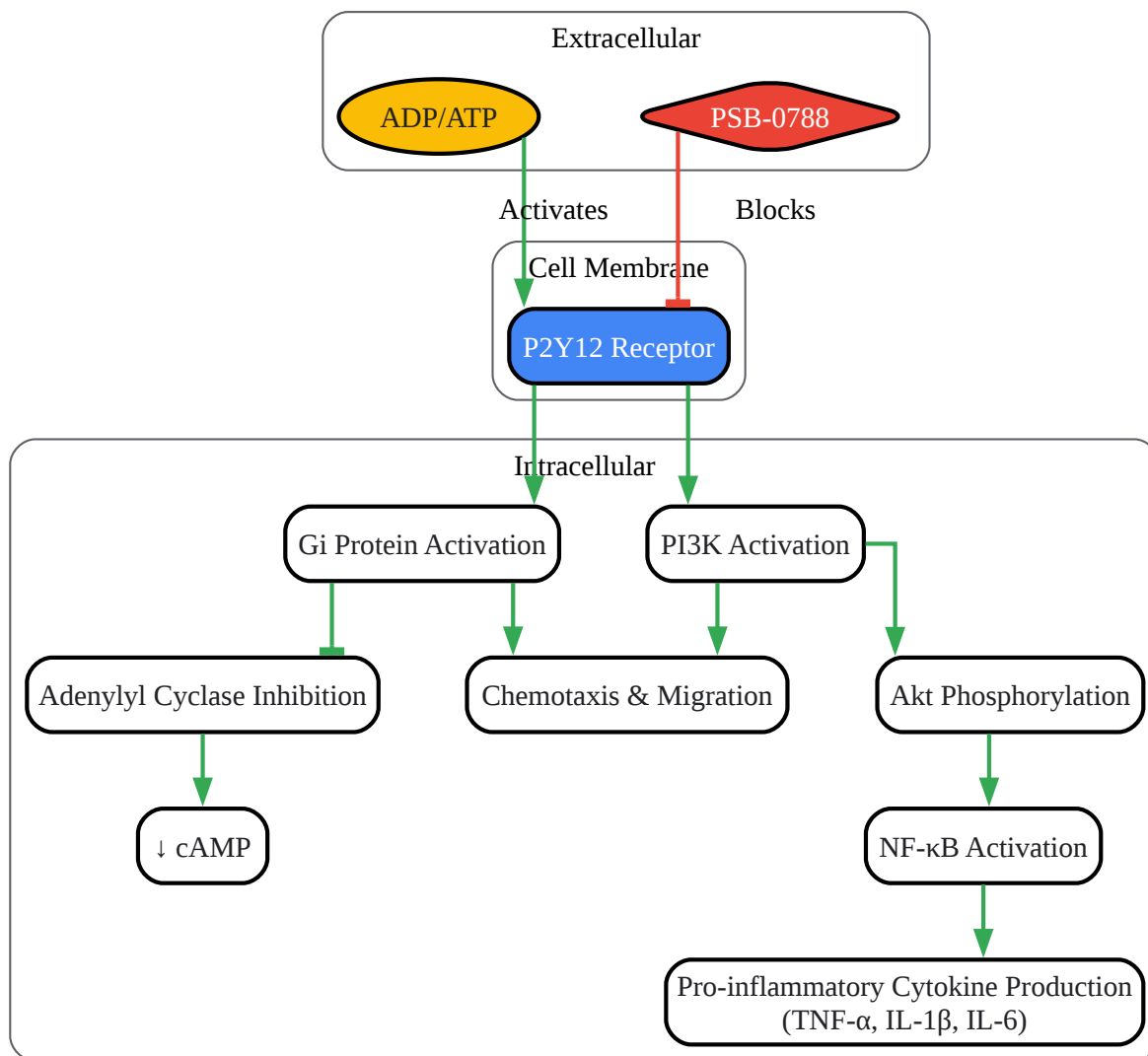
## Mandatory Visualizations



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Caption: Experimental workflow for flow cytometry analysis of microglia.





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Caption: P2Y12 receptor signaling pathway in microglia.

## Conclusion

This application note provides a comprehensive framework for investigating the immunomodulatory effects of the P2Y12 receptor antagonist, **PSB-0788**, on microglia using flow cytometry. The detailed protocols for microglia isolation, antibody staining, and data analysis, coupled with the expected quantitative outcomes, offer a robust methodology for researchers in neuropharmacology and neuroimmunology. The provided diagrams visually summarize the experimental process and the underlying signaling pathway, facilitating a deeper understanding of the experimental design and the mechanism of action of **PSB-0788**. This approach enables the precise quantification of changes in microglial activation and polarization, providing valuable insights into the therapeutic potential of targeting the P2Y12 receptor in neuroinflammatory conditions.

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